molecular formula C6H9N3O B1490596 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole CAS No. 1309315-31-8

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole

Cat. No. B1490596
CAS RN: 1309315-31-8
M. Wt: 139.16 g/mol
InChI Key: GWUSWHFKUQRWHI-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole, also known as AMO, is an organic compound belonging to the class of heterocyclic compounds. It is a five-membered ring structure containing one nitrogen atom, two oxygen atoms and two carbon atoms. AMO has a wide range of applications in various scientific fields, such as organic synthesis, drug discovery, and materials science. In particular, it is used as an important building block for organic synthesis due to its stability and low reactivity. In addition, AMO has been found to be useful in drug discovery and materials science, as well as in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole is not fully understood. However, it is believed to be related to its ability to interact with cellular proteins and enzymes. In particular, it has been found to interact with the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. This interaction is believed to be responsible for the anti-inflammatory and anti-cancer effects of 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole.
Biochemical and Physiological Effects
3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been found to have anti-bacterial and anti-fungal effects, as well as to be beneficial in the treatment of diabetes and asthma.

Advantages and Limitations for Lab Experiments

The use of 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is highly stable, which makes it suitable for use in a wide range of experiments. In addition, it is relatively non-toxic and has low reactivity, which makes it safe to use in laboratory experiments. However, there are some limitations to the use of 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole in laboratory experiments. First, it is not water soluble and therefore cannot be used in aqueous solutions. Second, it is not very reactive and therefore may not be suitable for use in certain experiments.

Future Directions

There are several potential future directions for the use of 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole in scientific research. First, it could be used in the development of new drugs for the treatment of various diseases, such as cancer and AIDS. Second, it could be used in the study of biochemical and physiological effects, as well as in the development of new materials for use in nanotechnology. Third, it could be used in the synthesis of peptides, nucleosides, and heterocyclic compounds. Finally, it could be used in the development of new catalysts for the synthesis of organic compounds.

Scientific Research Applications

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as peptides, nucleosides, and heterocyclic compounds. In addition, 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole has been used in the study of biochemical and physiological effects, as well as in drug discovery and materials science. For example, 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole has been used in the development of drugs for the treatment of cancer, AIDS, and other diseases. In addition, 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole has been found to be useful in the study of the mechanisms of action of drugs, as well as in the development of new materials for use in nanotechnology.

properties

IUPAC Name

3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-6(9-10-4)5-2-7-3-5/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUSWHFKUQRWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258473
Record name 1,2,4-Oxadiazole, 3-(3-azetidinyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole

CAS RN

1309315-31-8
Record name 1,2,4-Oxadiazole, 3-(3-azetidinyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309315-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 3-(3-azetidinyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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